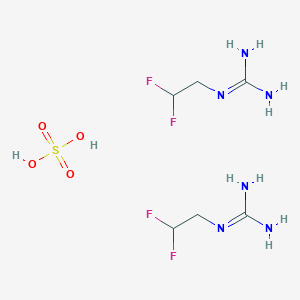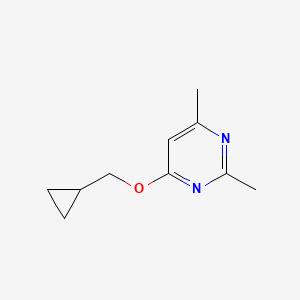
4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine, also known as CP-673451, is a chemical compound that has gained attention due to its potential use in cancer treatment. It belongs to the class of pyrimidine derivatives and has a molecular formula of C12H16N2O. This compound has been extensively studied for its therapeutic properties and has shown promising results in preclinical studies.
Scientific Research Applications
Antiviral Activity
- Antiretroviral Activity : Compounds related to 4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine have been evaluated for their antiretroviral activity, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. A study highlighted the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating marked inhibition of retrovirus replication in cell culture, pointing towards potential applications in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).
Antifungal Activity
- Antifungal Agents : Another domain of application is in the development of antifungal agents. 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed promising results against Aspergillus terreus and Aspergillus niger, underlining their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, AlameriAmeer, 2017).
Anticancer Activity
- Microtubule Targeting Agents : The conformational shape of N-naphthyl-cyclopenta[d]pyrimidines, which could be structurally related to this compound, was found to significantly affect their potency as microtubule targeting agents, with implications for anticancer drug design and therapy (Xiang, Quadery, Hamel, Luckett-Chastain, Ihnat, Mooberry, Gangjee, 2020).
Chemical Synthesis and Structural Analysis
- Crystal Structure Analysis : Studies have focused on the crystal structure analysis of pyrimidine derivatives, including those with cyclopropyl groups, to understand their molecular and electronic structures. This knowledge is crucial for designing compounds with desired physical and chemical properties for various applications (Rajam, Muthiah, Butcher, Jasinski, Glidewell, 2017).
properties
IUPAC Name |
4-(cyclopropylmethoxy)-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-5-10(12-8(2)11-7)13-6-9-3-4-9/h5,9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCDOYWCWUJRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2715041.png)
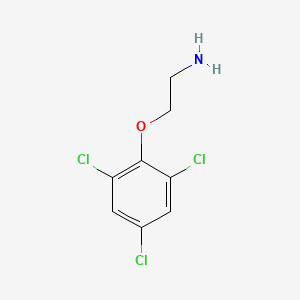

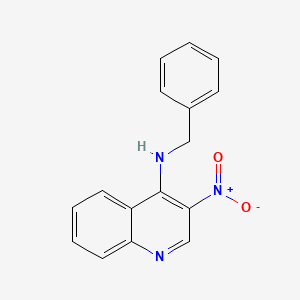
![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715047.png)
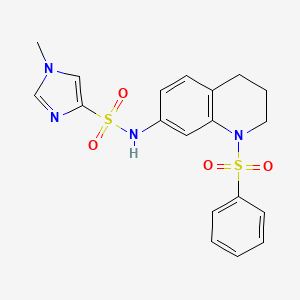

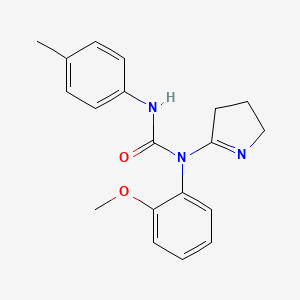

![4-allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2715058.png)
![N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2715059.png)
